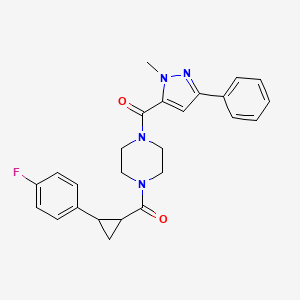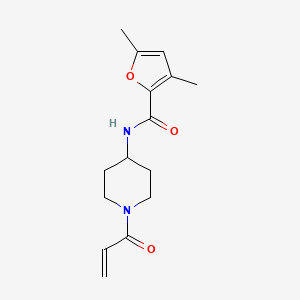
N-(3-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2,4-difluorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that features a benzamide core substituted with fluorine atoms and a sulfonyl propyl chain linked to a pyridinyl piperazine moiety
Wissenschaftliche Forschungsanwendungen
2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe sulfonyl propyl chain is then attached via sulfonylation reactions, and the final step involves the coupling of the pyridinyl piperazine moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Wirkmechanismus
The mechanism of action of 2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the sulfonyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The pyridinyl piperazine moiety may interact with various signaling pathways, modulating biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-difluorobenzamide: Lacks the sulfonyl propyl chain and pyridinyl piperazine moiety.
N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzamide: Lacks the fluorine atoms.
2,4-difluoro-N-(3-(piperazin-1-yl)propyl)benzamide: Lacks the pyridinyl group.
Uniqueness
2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is unique due to the combination of fluorine atoms, a sulfonyl propyl chain, and a pyridinyl piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3S/c20-15-5-6-16(17(21)14-15)19(26)23-8-3-13-29(27,28)25-11-9-24(10-12-25)18-4-1-2-7-22-18/h1-2,4-7,14H,3,8-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJXZQTAXVHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)

![2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2538129.png)




